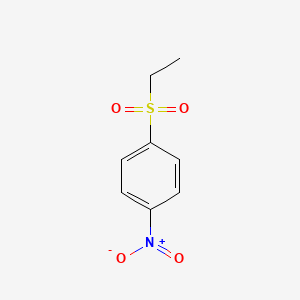

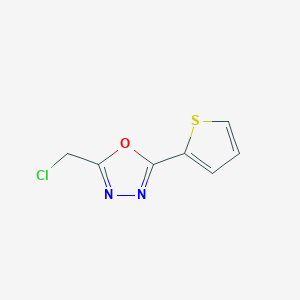

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

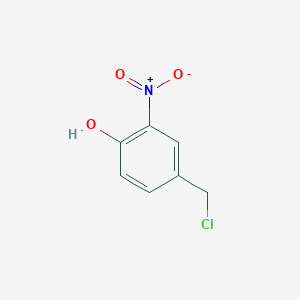

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde, also known as DMIMB, is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 323.4 g/mol. DMIMB is soluble in methanol, ethanol, and dimethyl sulfoxide and is insoluble in water. DMIMB is a versatile compound with many potential applications and has been studied extensively in the fields of organic synthesis, pharmacology, and biochemistry.

科学的研究の応用

Synthesis and Cytotoxicity Evaluation : In the field of organic synthesis and pharmacology, "4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde" has been used as a starting material. For instance, it was utilized in synthesizing amorfrutins A and B, which demonstrated significant cytotoxicity against human tumor cell lines (Brandes et al., 2020).

Oxidation Mechanisms and Kinetics : The compound has been studied in the context of chemical kinetics and mechanisms, particularly in the oxidation of various methoxy-substituted benzaldehydes, leading to the formation of corresponding carboxylic acids. These studies contribute to understanding the reactivity and transformation of these compounds under different conditions (Malik, Asghar & Mansoor, 2016).

Synthesis of Isoxazoline N-Oxides : Research has also been conducted on improving the synthesis methods of isoxazoline N-oxides, where the compound serves as a crucial intermediate. This is important for the development of compounds with potential biological activity (Kaji & Zen, 1980).

Corrosion Inhibition : In the field of materials science, research on Schiff base compounds derived from 4-hydroxy-3-methoxy-benzaldehyde has shown potential in inhibiting corrosion of steel in acidic environments. This highlights its application in protecting industrial materials (Emregül & Hayvalı, 2006).

Antimicrobial and Anticancer Potentials : The compound has been a part of the synthesis process of various pharmacologically active compounds, some of which have shown antimicrobial and anticancer potentials. This research is pivotal in drug discovery and development (Sigroha et al., 2012).

Isoxazolines and Isoxazoles Synthesis : The compound's derivatives have been synthesized to investigate their antimicrobial properties, contributing to the development of new pharmaceutical agents (Velikorodov & Sukhenko, 2004).

In Vitro Antioxidant Activity : It has been involved in the synthesis of compounds analyzed for in vitro antioxidant activities, an area of interest in pharmacology and biochemistry (Yüksek et al., 2015).

作用機序

Target of Action

The primary targets of the compound “4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde” are currently unknown. This compound is a derivative of isoxazole and cytisine , which are known to have biological activity.

Mode of Action

The mode of action of this compound is not well understood due to the lack of research on its specific targets. As a derivative of isoxazole and cytisine, it may interact with its targets in a similar manner to these parent compounds. Isoxazole derivatives have been widely used in pharmacy as biologically active compounds .

特性

IUPAC Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-9-12(10(2)19-15-9)8-18-13-5-4-11(7-16)6-14(13)17-3/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSBKCIZARFCOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)

![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)

![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)

![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)